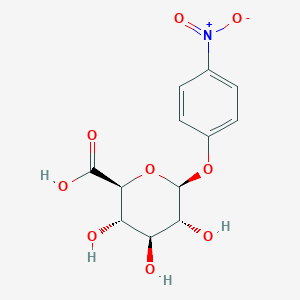

Phenyl alpha-D-glucopyranoside

概要

説明

Synthesis Analysis

The synthesis of Phenyl α-D-Glucopyranoside and related compounds has been extensively studied. For instance, Phenyl 4,6-O-(R)-benzylidene-2,3-O-bis(diphenylphosphino)-β-D-glucopyranoside, a derivative, is prepared from glucose and shows promise as a chiral bidentate ligand in asymmetric synthesis, particularly in the hydrogenation of amino acid precursors (Selke & Pracejus, 1986). Moreover, regioselective acylation techniques have facilitated the synthesis of various glycoconjugates, highlighting the versatility and importance of Phenyl α-D-Glucopyranoside in synthetic chemistry (Roscher et al., 1996).

Molecular Structure Analysis

Spectroscopic studies have provided insights into the structure of Phenyl β-D-Glucopyranoside, identifying three conformers and demonstrating that the addition of a phenyl substituent has minimal impact on the sugar's conformational landscape (Talbot & Simons, 2002). Such studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

The reactivity of Phenyl α-D-Glucopyranoside derivatives in various chemical environments highlights their potential as intermediates in synthetic pathways. For example, the hydrolysis of isomaltosaccharides by specific enzymes shows the biochemical relevance of these compounds (Suzuki et al., 1979). Additionally, the study of enzyme-activated irreversible inhibitors provides insights into their potential therapeutic applications (Briggs et al., 1995).

Physical Properties Analysis

Understanding the physical properties of Phenyl α-D-Glucopyranoside, such as solubility, melting point, and crystalline structure, is essential for its application in chemical synthesis and material science. However, specific studies focusing on these aspects were not identified in the current search and would require further investigation.

Chemical Properties Analysis

The chemical properties of Phenyl α-D-Glucopyranoside, including its reactivity towards various chemical groups and conditions, are critical for its utilization in synthesis and biological studies. For instance, the synthesis and reactivity of Phenyl α-D-Glucopyranoside derivatives towards lithiation and further reaction with aldehydes demonstrate the compound's versatility in creating complex glycosides (Beau & Sinaÿ, 1985).

科学的研究の応用

-

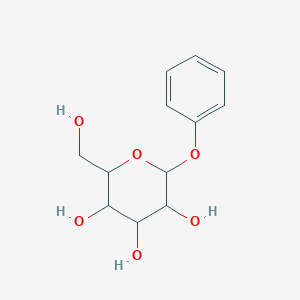

Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution

- Application Summary : This research explores the conformational landscapes of two highly flexible monosaccharide derivatives, namely phenyl β-D-glucopyranoside (ph-β-glu) and 4- (hydroxymethyl)phenyl β-D-glucopyranoside, also commonly known as gastrodin .

- Methods of Application : The study was carried out using a combined experimental and theoretical approach. For the infrared, Raman, and the associated vibrational optical activity (VOA), experiments of these two compounds in DMSO and in water were carried out .

- Results or Outcomes : The experimental percentage abundances based on the hydroxymethyl (at the pyranose ring) conformations G+, G-, and T for ph-β-glu were obtained to be 15%, 75%, and 10% in DMSO and 53%, 40%, and 7% in water, respectively .

-

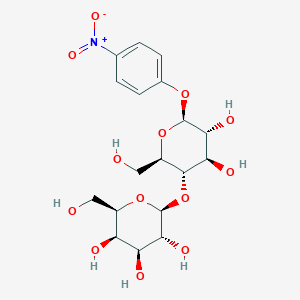

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- Application Summary : This research involves the synthesis of a novel non-reducing disaccharide using the 1- C -phenyl- d -glucopyranose derivative as a trehalose analog .

- Methods of Application : The title compound 1 was synthesized by the coupling reaction of 2,3,4,6-tetra- O -benzyl-1- C -phenyl-α- d -glucopyranose ( 2) with 2,3,4,6-tetra- O -benzyl- d -glucopyranose ( 3) in the presence of 5 mol% bismuth (III) triflate in dichloromethane at 0 °C .

- Results or Outcomes : The benzyl 2,3,4,6-tetra- O -benzyl-1- C -phenyl-α- d -glucopyranoside ( 4) was obtained in 11% yield as a major by-product .

-

Phenyl-β-D-glucopyranoside and Phenyl-β-D-galactopyranoside

- Application Summary : This research focuses on the binding energy of the detected phenyl-β-D-galactopyranose dimers .

- Methods of Application : The study was carried out using a combined experimental and theoretical approach .

- Results or Outcomes : The binding energy of the detected phenyl-β-D-galactopyranose dimers is 10% higher than those of phenyl-β-D-glucopyranoside dimers .

Safety And Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

将来の方向性

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

特性

IUPAC Name |

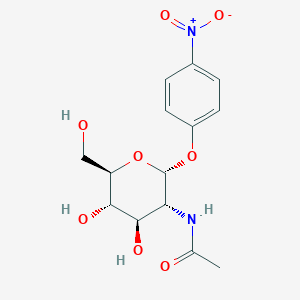

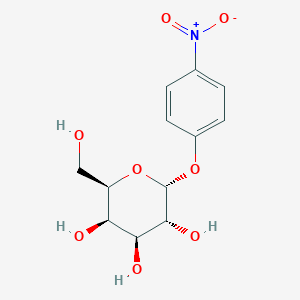

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311850 | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl alpha-D-glucopyranoside | |

CAS RN |

4630-62-0 | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranoside, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。